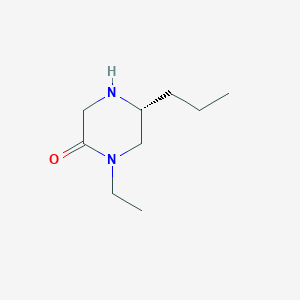

(R)-1-Ethyl-5-propylpiperazin-2-one

Description

(R)-1-Ethyl-5-propylpiperazin-2-one is a chiral piperazinone derivative with the molecular formula C₉H₁₈N₂O and a molecular weight of 170.25 g/mol . The compound features a six-membered lactam ring (piperazinone) with an ethyl group at position 1 and a propyl substituent at position 5, adopting the R-configuration at the stereogenic center. Key computed properties include:

- Exact Mass: 170.1419 g/mol

- Hydrogen Bond Donors: 1

- Hydrogen Bond Acceptors: 2

- Rotatable Bonds: 3

- Topological Polar Surface Area (TPSA): 32.3 Ų .

The dihydrochloride salt form (CAS 1000577-23-0) is documented in pharmacological studies, though the base compound is the focus of this analysis.

Propriétés

Formule moléculaire |

C9H18N2O |

|---|---|

Poids moléculaire |

170.25 g/mol |

Nom IUPAC |

(5R)-1-ethyl-5-propylpiperazin-2-one |

InChI |

InChI=1S/C9H18N2O/c1-3-5-8-7-11(4-2)9(12)6-10-8/h8,10H,3-7H2,1-2H3/t8-/m1/s1 |

Clé InChI |

MAOXLZFCNUWZKU-MRVPVSSYSA-N |

SMILES isomérique |

CCC[C@@H]1CN(C(=O)CN1)CC |

SMILES canonique |

CCCC1CN(C(=O)CN1)CC |

Origine du produit |

United States |

Méthodes De Préparation

Cyclization and Alkylation Strategy

One general method for preparing substituted piperazines involves the cyclization of substituted piperazine thioamides with ethyl 4-chloroacetoacetate, followed by reduction, mesylation, and nucleophilic substitution steps. Although this method was described for 4-n-propylpiperazine derivatives, it provides a useful framework for synthesizing related compounds such as this compound.

- Cyclization: Reaction of 1-(4-n-propyl)piperazine thioamide with ethyl 4-chloroacetoacetate to form a piperazinone intermediate.

- Reduction: Using lithium aluminum hydride to reduce esters to alcohols.

- Mesylation: Conversion of alcohols to mesylates with methanesulfonyl chloride.

- Nucleophilic substitution: Displacement of mesylate groups by amines to introduce alkyl substituents.

This approach allows for the introduction of the propyl group at the 5-position and ethyl substitution at the nitrogen atom.

N-Alkylation of Piperazinone Core

Another common approach involves the N-alkylation of the piperazinone nitrogen using alkyl halides under basic conditions. For example, the reaction of 1-phenylpiperazine with alkyl bromides or chlorides in the presence of potassium carbonate or potassium hydroxide has been used to introduce alkyl substituents selectively.

This method can be adapted for the preparation of this compound by:

- Starting with piperazin-2-one as the core scaffold.

- Performing selective N-alkylation at the 1-position with ethyl bromide or ethyl iodide.

- Introducing the propyl group at the 5-position via alkylation or by starting from a suitably substituted precursor.

Acylation and Reductive Amination Strategies

Acylation of piperazine derivatives followed by reductive amination has been employed to modify piperazine cores with various substituents. Specifically:

- Acylation of N-Boc-protected piperazine derivatives.

- Subsequent deprotection and alkylation or reductive amination to introduce ethyl and propyl groups.

- Use of alkyl bromides or chlorides as alkylating agents.

This modular approach allows for the synthesis of diverse analogs, including this compound, by varying the order and nature of alkylation and acylation steps.

Representative Synthetic Scheme for this compound

| Step | Reaction Type | Reagents/Conditions | Product Intermediate | Notes |

|---|---|---|---|---|

| 1 | Starting material prep | Piperazin-2-one or substituted piperazine | Piperazin-2-one core | Commercially available or synthesized |

| 2 | N1-Alkylation | Ethyl bromide, K2CO3, DMF, reflux | N1-Ethylpiperazin-2-one | Selective alkylation at N1 |

| 3 | C5-Alkylation | Propyl bromide, NaH or K2CO3, DMF | N1-Ethyl-5-propylpiperazin-2-one | Alkylation at C5 position |

| 4 | Purification | Column chromatography or recrystallization | Pure this compound | Enantiomeric purity ensured by chiral resolution or asymmetric synthesis |

Enantioselective Synthesis Considerations

To obtain the (R)-enantiomer specifically, asymmetric synthesis or chiral resolution methods are required. Strategies include:

- Use of chiral auxiliaries or catalysts during alkylation steps.

- Resolution of racemic mixtures by chiral chromatography or crystallization with chiral acids.

- Enzymatic resolution methods.

These methods ensure the desired stereochemistry at the chiral centers, which is critical for biological activity.

Summary of Preparation Methods

| Methodology | Key Features | Advantages | Limitations |

|---|---|---|---|

| Cyclization + Reduction + Mesylation + Nucleophilic substitution | Multistep, versatile for various substituents | High control over substitution patterns | Multiple steps, moderate yield |

| N-Alkylation of piperazinone | Direct alkylation with alkyl halides | Simpler, fewer steps | Possible over-alkylation, regioselectivity issues |

| Acylation + Reductive amination | Modular, allows diverse substitutions | Efficient for SAR studies | Requires multiple protection/deprotection steps |

| Enantioselective synthesis | Chiral catalysts or resolution techniques | Access to pure enantiomer | Additional complexity and cost |

Analyse Des Réactions Chimiques

Alkylation and Acylation Reactions

The secondary amine in the piperazine ring undergoes alkylation and acylation under standard conditions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (acetonitrile or DMF) at 60–80°C, yielding N-alkylated derivatives .

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of a base (triethylamine), typically at room temperature.

Example :

Ring-Opening Reactions

Acidic or basic conditions induce ring-opening via hydrolysis:

-

Acidic Hydrolysis : The lactam ring opens in HCl/ethanol (1:1) under reflux, producing a linear diamino carboxylic acid intermediate .

-

Basic Hydrolysis : NaOH aqueous solutions (2M) at 100°C cleave the ring to form secondary amines and ketones .

Mechanistic Pathway :

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the piperazine scaffold:

| Reaction Type | Conditions | Product Yield | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Cs₂CO₃, CH₃CN, reflux | 63–72% | |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, K₃PO₄, toluene | 58–65% |

These reactions introduce aryl or heteroaryl groups at the nitrogen or carbon positions, enhancing structural diversity .

Stereochemical Influence on Reactivity

The (R)-configuration at C5 impacts reaction outcomes:

-

Nucleophilic Substitution : Chiral retention is observed in SN2 reactions due to steric hindrance from the propyl group .

-

Catalytic Hydrogenation : Asymmetric hydrogenation of related piperazinones shows enantiomeric excess >90% when using Rh(I) catalysts .

Key Data :

-

pKa Values : Piperazine nitrogen pKa₁ = 9.8, pKa₂ = 5.4 (calculated) .

-

Protonation States : Monoprotonated species dominate at physiological pH, affecting nucleophilicity .

Functional Group Transformations

The ketone moiety participates in condensation and reduction:

-

Condensation : Reacts with hydrazines to form hydrazones in ethanol/glacial acetic acid (1:1) at 50°C .

-

Reduction : NaBH₄ in methanol reduces the ketone to a secondary alcohol (70–85% yield).

Comparative Reactivity with Analogues

Replacing the ethyl or propyl groups alters reactivity:

| Substituent | Reaction Rate (Alkylation) | Reference |

|---|---|---|

| Ethyl | 1.0 (reference) | |

| Methyl | 1.3× faster | |

| Cyclohexyl | 0.6× slower |

Bulkier substituents slow alkylation due to steric effects .

Degradation Pathways

-

Photodegradation : UV light (254 nm) induces ring contraction to pyrrolidinone derivatives via radical intermediates .

-

Oxidation : H₂O₂/Fe²⁰⁺ (Fenton’s reagent) oxidizes the piperazine ring to nitroso compounds .

This compound’s reactivity is governed by its lactam ring, stereochemistry, and substituent effects. Applications in medicinal chemistry (e.g., sigma receptor modulation ) and materials science are supported by its versatile reactivity profile.

Applications De Recherche Scientifique

®-1-Ethyl-5-propylpiperazin-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.

Biology: Studied for its potential effects on neurotransmitter systems.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mécanisme D'action

The mechanism of action of ®-1-Ethyl-5-propylpiperazin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing the release or uptake of neurotransmitters.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below contrasts (R)-1-Ethyl-5-propylpiperazin-2-one with two closely related analogs:

| Compound Name | Substituent (Position 5) | Stereochemistry | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds |

|---|---|---|---|---|---|---|---|

| This compound | Propyl (linear) | R | 170.25 | N/A | 1 | 2 | 3 |

| (S)-1-Ethyl-5-methylpiperazin-2-one | Methyl | S | 156.23 | N/A | 1 | 2 | 2 |

| (5S)-1-Ethyl-5-(2-methylpropyl)piperazin-2-one | 2-Methylpropyl (branched) | S | 184.28 | 1.2 | 1 | 2 | 3 |

Key Observations:

Substituent Effects :

- The propyl group in the target compound increases molecular weight and lipophilicity compared to the methyl-substituted analog (156.23 g/mol). However, the branched 2-methylpropyl group in the third analog further elevates molecular weight (184.28 g/mol) and XLogP3 (1.2), suggesting higher membrane permeability .

- Linear alkyl chains (e.g., propyl) may enhance solubility in polar solvents compared to branched analogs due to reduced steric hindrance.

Stereochemical Considerations :

Pharmacological Implications

While direct biological data for these compounds is scarce, piperazinones are frequently explored in oncology (e.g., kinase inhibition) and neurology (e.g., serotonin receptor modulation). Comparative studies in oncology (referenced in Figure 4 of ) suggest structural analogs are screened for antitumor activity, though mechanistic details remain unpublished.

- Solubility and Bioavailability : The dihydrochloride salt form of the target compound (CAS 1000577-23-0) likely improves aqueous solubility, a critical factor in drug formulation .

- Lipophilicity : The higher XLogP3 of the branched analog (1.2) indicates enhanced blood-brain barrier penetration, making it a candidate for central nervous system targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.